BenchChemオンラインストアへようこそ!

2-Amino-6H-purine-6-selenone

tautomerism ab initio base-pairing fidelity

2-Amino-6H-purine-6-selenone (CAS 56766-72-4), also designated 6-selenoguanine (SeG), is a synthetic selenium isostere of the canonical nucleobase guanine, in which the O6 carbonyl oxygen is replaced by a selenium atom. It belongs to the selenopurine class and shares the molecular formula C5H3N5Se with a molecular weight of 211.07 g/mol.

Molecular Formula C5H2N5Se
Molecular Weight 211.07 g/mol
Cat. No. B12933165
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-6H-purine-6-selenone
Molecular FormulaC5H2N5Se
Molecular Weight211.07 g/mol
Structural Identifiers
SMILESC1=NC2=NC(=N)N=C(C2=N1)[Se]
InChIInChI=1S/C5H2N5Se/c6-5-9-3-2(4(11)10-5)7-1-8-3/h1,6H
InChIKeyFWAMAOZEBZAWPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-6H-purine-6-selenone (6-Selenoguanine): Core Identity and Procurement-Relevant Characteristics


2-Amino-6H-purine-6-selenone (CAS 56766-72-4), also designated 6-selenoguanine (SeG), is a synthetic selenium isostere of the canonical nucleobase guanine, in which the O6 carbonyl oxygen is replaced by a selenium atom [1]. It belongs to the selenopurine class and shares the molecular formula C5H3N5Se with a molecular weight of 211.07 g/mol. First synthesized via addition of sodium hydroselenide to 2-amino-6-chloropurine, SeG retains the Watson-Crick hydrogen-bonding face of guanine while introducing profound alterations in electronic structure, photophysics, and biochemical processing that cannot be replicated by the natural oxo-purine or its thio-analog [2].

Why 6-Selenoguanine Cannot Be Replaced by Guanine or 6-Thioguanine in Research and Industrial Workflows


Although guanine and 6-thioguanine (6-TG) share the 2-aminopurine scaffold, a single chalcogen atom substitution at C6—O → S → Se—generates quantifiable divergence in tautomeric ground states, enzymatic processing, electronic relaxation pathways, and therapeutic window that precludes interchangeable use [1][2]. Guanine and SeG adopt the N7-H tautomer as the global minimum, whereas 6-TG preferentially populates the N9-H form (ΔE = 1.8 kJ mol⁻¹), directly affecting base-pairing fidelity and enzyme recognition [2]. Furthermore, the heavy-atom effect of selenium accelerates triplet-state decay by 835-fold relative to 6-TG, fundamentally altering photochemical suitability for imaging and photodynamic applications [3]. Procurement decisions predicated on assuming functional equivalence among O/S/Se analogs will therefore lead to irreproducible results or suboptimal performance in any assay exploiting electronic, photophysical, or metabolic discrimination.

Quantitative Differentiation Evidence for 2-Amino-6H-purine-6-selenone Against Closest Analogs


Tautomeric Ground-State Divergence: SeG Shares Guanine's N7-H Preference, 6-TG Adopts N9-H

Ab initio HF/DZP and MP2/DZP calculations on four major tautomers of guanine (Gua), 6-thioguanine (6TG), and 6-selenoguanine (6SeG) reveal that Gua and 6SeG share the same global minimum—the N7-H amino-oxo (seleno) tautomer—whereas 6TG preferentially populates the N9-H tautomer, with the N7-H form sitting 1.8 kJ mol⁻¹ higher [1]. This is a qualitative and quantitative difference in the most stable solution structure that directly impacts hydrogen-bonding patterns and molecular recognition [1].

tautomerism ab initio base-pairing fidelity enzyme recognition

Triplet-State Decay Kinetics: 835-Fold Acceleration Over 6-Thioguanine

Ultrafast transient absorption spectroscopy and quantum chemical calculations establish that 6-selenoguanine exhibits an 835-fold increase in the rate of triplet-state decay compared to its sulfur analog 6-thioguanine [1]. This acceleration arises from the enhanced spin-orbit coupling imparted by the heavier selenium atom (SOC S2/T2 = 435 cm⁻¹ for 6SeGua [2]) and redirects the excited-state relaxation pathway, with profound consequences for reactive oxygen species generation and photostability [1].

photophysics intersystem crossing photodynamic therapy triplet state

Antitumor Therapeutic Index: Selenium Analog Superior to Sulfur Analog in Murine Sarcoma 180

Survival studies in mice bearing Sarcoma 180 ascites tumors, directly comparing 6-seleno and 6-thio analogs of guanine and guanosine, demonstrated that the selenium-containing analogs were superior to the sulfur-containing compounds in both antitumor activity and therapeutic index [1]. The MeSH record further codifies 6-selenoguanine as an 'analog of 6-thioguanine with superior therapeutic index & lower toxicity' [2]. Both 6-TG and 6-SeG were shown to be good substrates for purine nucleoside phosphorylase from Sarcoma 180 cells, while chemically and enzymatically synthesized 6-SeGMP acted as a competitive inhibitor of erythrocytic and Sarcoma 180 guanylate kinases with Ki = 1 × 10⁻⁴ M [1].

antineoplastic therapeutic index sarcoma 180 purine antimetabolite

HGPRT Substrate Processing: Comparable Activity Among Guanine, 6-TG, and SeG with Divergent pH Optima

In head-to-head enzymatic assays using hypoxanthine-guanine phosphoribosyltransferase (HGPRT) from Sarcoma 180 cells, guanine, 6-thioguanine, and 6-selenoguanine exhibited comparable substrate activity, whereas 8-azaguanine was a markedly poorer substrate [1]. Complementary data from human erythrocytic HGPRT reveal distinct pH optima for each purine: 6-selenoguanine, 7.5–8.0; 6-thioguanine, 8.0–9.0; guanine, 8.5–9.0 [2]. This differential pH-dependence enables selective metabolic activation or inhibition by tuning assay pH, a property unique to SeG among the series.

HGPRT phosphoribosyltransferase substrate specificity pH optimum purine salvage

Electronic Absorption Redshift: 86 nm Bathochromic Shift Relative to Guanine

DFT calculations predict that substitution of the O6 carbonyl in guanine with selenium induces a bathochromic shift of 86 nm for the first gas-phase observable electronic transition, compared with a 55 nm shift for the sulfur analog (6-thioguanine) [1]. This theoretical prediction aligns with experimental observations that SeG exhibits enhanced molar absorptivity in the 350–400 nm window [2], a region where light penetration into biological tissue is substantially greater than at guanine's absorption maximum (~275 nm), making SeG a more suitable chromophore for photodynamic therapy applications [3].

UV-Vis spectroscopy redshift photodynamic therapy tissue penetration electronic spectra

Evidence-Backed Application Scenarios for 2-Amino-6H-purine-6-selenone Procurement


Photodynamic Therapy Agent Development Exploiting the 835-Fold Triplet Decay Acceleration and 86 nm Redshift

Investigators developing next-generation topical or interstitial photodynamic therapy (PDT) agents can leverage SeG's 835-fold faster triplet decay rate relative to 6-TG [4] to achieve temporally confined ROS bursts, while its 86 nm redshift relative to guanine [5] shifts activation light deeper into the tissue-penetrating UVA/visible boundary. This combination is unattainable with either guanine (insufficient triplet yield and absorption at ~275 nm) or 6-TG (slower triplet decay and 55 nm redshift). SeG's pH-sensitive photophysics further enables tumor-microenvironment-triggered activation strategies [3].

Nucleic Acid Electronic Conductivity Modulation via HOMO-LUMO Gap Engineering

QM/MM molecular dynamics simulations demonstrate that G→SeG substitution in DNA duplexes, triplexes, and G-quadruplexes preserves structural integrity while significantly altering the HOMO-LUMO gap and thus the charge-transfer properties of the modified nucleic acid [4]. Researchers pursuing DNA-based molecular electronics or biosensors requiring tunable conductivity can use SeG phosphoramidite building blocks to site-specifically modulate electronic properties without disrupting secondary structure, a capability not offered by guanine or 6-TG incorporation.

Selective Purine Salvage Pathway Probing via Differential HGPRT pH Optima

The shifted pH optimum of SeG for HGPRT (7.5–8.0) versus guanine (8.5–9.0) and 6-TG (8.0–9.0) [4] permits pH-gated metabolic labeling or inhibition experiments. By adjusting assay pH, researchers can selectively favor SeG phosphoribosylation while suppressing guanine or 6-TG processing, enabling dissection of purine salvage pathway flux in cancer cells or parasitic organisms where HGPRT is a validated drug target [5].

Antimetabolite Lead Optimization with Documented Therapeutic Index Advantage Over 6-Thioguanine

Preclinical antineoplastic programs targeting purine metabolism can select SeG as a scaffold with a demonstrated survival advantage and lower toxicity compared to 6-TG in the Sarcoma 180 ascites model [4]. The established metabolic activation pathway (conversion to 6-SeGMP, competitive guanylate kinase inhibition with Ki = 1 × 10⁻⁴ M) provides a pharmacokinetic rationale for further lead optimization, while the tautomeric congruence with natural guanine reduces the risk of misincorporation-related mutagenicity associated with 6-TG's divergent N9-H tautomer preference [5].

Quote Request

Request a Quote for 2-Amino-6H-purine-6-selenone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.